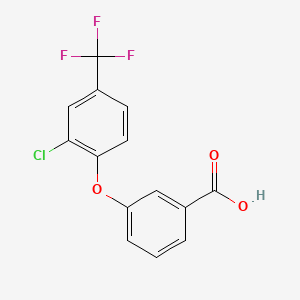

3-(2-Chloro-4-(trifluoromethyl)phenoxy)benzoic acid

概要

説明

3-(2-Chloro-4-(trifluoromethyl)phenoxy)benzoic acid is a useful research compound. Its molecular formula is C14H8ClF3O3 and its molecular weight is 316.66 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

3-(2-Chloro-4-(trifluoromethyl)phenoxy)benzoic acid, commonly known as Acifluorfen, is a compound with significant biological activity, particularly noted for its herbicidal properties. This article delves into its biological mechanisms, toxicological effects, and potential applications in both agricultural and medicinal fields.

- Molecular Formula : C₁₄H₇ClF₃O₅

- Molecular Weight : 361.657 g/mol

- Melting Point : 161°C

- Boiling Point : 422.4°C

- Density : 1.6 g/cm³

- CAS Number : 50594-66-6

Acifluorfen functions primarily as a protoporphyrinogen oxidase (PROTOX) inhibitor , which disrupts the heme biosynthesis pathway in plants. This inhibition leads to the accumulation of protoporphyrin IX (PPIX), causing photodynamic damage to cellular components when exposed to light . The compound's ability to induce oxidative stress is a critical factor in its herbicidal efficacy, making it particularly effective against sensitive plant species.

Herbicidal Effects

Acifluorfen is widely used as a post-emergent herbicide in various crops. Its effectiveness stems from its ability to cause strong photooxidative destruction of pigments and lipids in plants . Research indicates that exposure to Acifluorfen results in:

- Decreased Antioxidant Levels : In cucumber cotyledon discs, Acifluorfen reduced glutathione and ascorbate levels by over 50% under light conditions .

- Induction of Cytotoxic Changes : In vivo studies on mice showed that dietary treatment with Acifluorfen resulted in hepatocellular necrosis and inflammation, alongside regenerative changes in liver tissue .

Toxicological Studies

The compound has been shown to induce tumors in rodent models, particularly affecting liver tissues. A study indicated that prolonged exposure led to significant cytotoxic effects and increased expression of liver enzymes associated with toxicity . The following table summarizes key toxicological findings:

| Study Type | Findings |

|---|---|

| In Vitro | Induces cytotoxicity in plant cells; decreases antioxidant levels significantly under light exposure. |

| In Vivo | Causes liver damage and tumor induction in rodent models; increases proliferating cell nuclear antigen-positive hepatocytes. |

Applications in Medicine

While primarily recognized for its agricultural applications, there is emerging interest in the medicinal potential of compounds containing trifluoromethyl groups like Acifluorfen. These groups enhance biological activity through improved binding interactions with biological targets . For instance, SAR studies have shown that trifluoromethyl substitutions can significantly increase the potency of drugs targeting various receptors and enzymes.

Case Studies

- Liver Toxicity in Rodents :

- Antioxidant Depletion :

科学的研究の応用

Herbicide Development

One of the primary applications of 3-(2-Chloro-4-(trifluoromethyl)phenoxy)benzoic acid is as an intermediate in the synthesis of herbicides. It plays a crucial role in the production of several commercial herbicides, including:

- Aci-fluorfen

- Fluoroglycofen

- Lactofen

These herbicides are utilized for their effectiveness in controlling a wide range of weeds in agricultural settings. The compound's structure allows it to interact with specific biochemical pathways in plants, inhibiting growth and leading to weed mortality. The synthesis processes often involve complex chemical reactions that optimize yield and purity while minimizing environmental impact .

Synthetic Methodologies

Research has demonstrated innovative synthetic methods for producing this compound. Notably, a continuous flow nitration process has been developed that enhances the efficiency of the nitration reaction. Key findings from recent studies include:

- Optimized Reaction Conditions : The nitration process was optimized under specific parameters such as temperature (308 K), molar ratios of reactants, and the introduction of acetic anhydride to improve solubility and conversion rates. This method achieved a conversion rate of 83.03% with a selectivity of 79.52% .

- Microreactor Technology : The use of droplet-based microreactors allows for precise control over reaction conditions, leading to improved safety and scalability in chemical production. This technology is particularly advantageous for exothermic reactions like nitration, where heat management is critical .

Chemical Reactions and Kinetics

The compound has been extensively studied for its chemical kinetics during various reactions. Research indicates that:

- Kinetic Models : Pseudo-homogeneous kinetic models have been developed to describe the nitration reaction kinetics accurately. These models help predict conversion rates based on varying experimental conditions, providing valuable insights for optimizing industrial processes .

特性

IUPAC Name |

3-[2-chloro-4-(trifluoromethyl)phenoxy]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8ClF3O3/c15-11-7-9(14(16,17)18)4-5-12(11)21-10-3-1-2-8(6-10)13(19)20/h1-7H,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONKRUAQFUNKYAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC2=C(C=C(C=C2)C(F)(F)F)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8ClF3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4028121 | |

| Record name | Benzoic acid, 3-[2-chloro-4-(trifluoromethyl)phenoxy]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4028121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63734-62-3 | |

| Record name | 3-[2-Chloro-4-(trifluoromethyl)phenoxy]benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63734-62-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(2-Chloro-4-trifluoromethylphenoxy)benzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063734623 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 3-[2-chloro-4-(trifluoromethyl)phenoxy]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoic acid, 3-[2-chloro-4-(trifluoromethyl)phenoxy]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4028121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-[2-chloro-4-(trifluoromethyl)phenoxy]benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.558 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-(2-CHLORO-4-(TRIFLUOROMETHYL)PHENOXY)BENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IFR9214DL2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the structural significance of 3-[2-chloro-4-(trifluoromethyl)phenoxy]benzoic acid?

A1: The molecule of 3-[2-chloro-4-(trifluoromethyl)phenoxy]benzoic acid features two distinct benzene rings connected by an oxygen atom. [] This structure is confirmed through X-ray crystallography, revealing two independent molecules within the asymmetric unit. These molecules form classic carboxylic acid dimers via O—H⋯O hydrogen bonds. [] The dihedral angles between the benzene rings within each molecule are 80.7° and 68.7°, respectively. []

Q2: How can the synthesis process of 3-[2-chloro-4-(trifluoromethyl)phenoxy]benzoic acid be optimized?

A2: Research indicates that optimizing the production process for 3-[2-chloro-4-(trifluoromethyl)phenoxy]benzoic acid can significantly reduce labor, raw material consumption, energy use, and environmental pollution. [] This optimization also enhances the yield and purity of the intermediate acifluorfen, ultimately lowering the production cost of fomesafen, a herbicide synthesized using this compound. []

Q3: Are there any studies exploring the reactions of 3-[2-chloro-4-(trifluoromethyl)phenoxy]benzoic acid in continuous flow systems?

A3: While specific details are limited in the provided abstracts, one study investigates the continuous flow nitration of 3-[2-chloro-4-(trifluoromethyl)phenoxy]benzoic acid within droplet-based microreactors. [] This research likely examines the chemical kinetics of the nitration reaction under these specific conditions.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。